N-(3-chloropropyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropropyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It features a chloropropyl group attached to the nitrogen atom and an ethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)-2-ethylbutanamide typically involves the reaction of 3-chloropropylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropylamine+2-ethylbutanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution: Products include N-(3-azidopropyl)-2-ethylbutanamide or N-(3-thiocyanatopropyl)-2-ethylbutanamide.
Oxidation: Oxidized products may include N-(3-chloropropyl)-2-ethylbutanoic acid.
Hydrolysis: Hydrolysis yields 3-chloropropylamine and 2-ethylbutanoic acid.
Scientific Research Applications
N-(3-chloropropyl)-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)-2-ethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethylbutanamide backbone provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropropyl)-2-methylbutanamide
- N-(3-chloropropyl)-2-ethylhexanamide
- N-(3-chloropropyl)-2-ethylpentanamide
Uniqueness
N-(3-chloropropyl)-2-ethylbutanamide is unique due to its specific combination of a chloropropyl group and an ethylbutanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-(3-chloropropyl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-3-8(4-2)9(12)11-7-5-6-10/h8H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCSBSJIRPSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.